molecular formula C7H6BrN3O B13313701 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine CAS No. 1028843-03-9

3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13313701
CAS No.: 1028843-03-9
M. Wt: 228.05 g/mol
InChI Key: JWLTUNHSNWSTDG-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is an organic compound that features a brominated furan ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine typically involves the bromination of furan followed by the formation of the pyrazole ring. One common method involves the Suzuki coupling reaction, where 5-bromofuran-2-boronic acid is reacted with a pyrazole derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-YL)-1H-pyrazole: Lacks the amine group, which can affect its reactivity and binding properties.

    5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole moiety.

    5-Bromo-2-furaldehyde: Features an aldehyde group in place of the pyrazole ring.

Uniqueness

3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both the brominated furan ring and the pyrazole moiety. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various scientific applications.

Properties

CAS No.

1028843-03-9

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H6BrN3O/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11)

InChI Key

JWLTUNHSNWSTDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NN2)N

Origin of Product

United States

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